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Compound of Interest

Compound Name: 3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, presents a compelling scaffold for novel

therapeutic agent development. Its structural similarity to intermediates in the synthesis of

targeted therapies, such as the JAK1/2 inhibitor Ruxolitinib, and its potential as a dual inhibitor

of N-Myc and Aurora A kinase (AURKA) highlight its significance in medicinal chemistry. This

document outlines promising research avenues for this compound, focusing on its potential as

a kinase inhibitor and an anticancer agent. Detailed experimental protocols and workflows are

provided to facilitate further investigation into its biological activity and mechanism of action.

Chemical and Physical Properties
3-Cyclopentyl-3-oxopropanenitrile is a nitrile derivative featuring a cyclopentyl group and a

ketone, bestowing it with unique reactivity.[1] It is a valuable building block in organic synthesis,

serving as a key intermediate for pharmaceuticals and novel materials.[1]
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Property Value Source

Molecular Formula C8H11NO [2][3]

Molecular Weight 137.18 g/mol [2][3]

CAS Number 95882-33-0 [2][3]

Appearance Liquid

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C

SMILES C1CCC(C1)C(=O)CC#N [2]

InChIKey
FOCJXECLIBAZSA-

UHFFFAOYSA-N
[2]

Potential Research Areas
Based on the structural characteristics of 3-Cyclopentyl-3-oxopropanenitrile and the

biological activities of related compounds, the following research areas are proposed:

Kinase Inhibition
The most immediate and promising area of investigation is its potential as a kinase inhibitor.

This is strongly suggested by its role as a key intermediate in the synthesis of Ruxolitinib, a

potent JAK1/2 inhibitor.[4] The cyclopentyl group may confer favorable interactions within the

ATP-binding pocket of various kinases.

Proposed Research Workflow:
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Figure 1: Proposed workflow for investigating kinase inhibitory activity.
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Anticancer Activity: Targeting N-Myc and AURKA
Computer-aided drug discovery approaches have suggested that scaffolds related to 3-
Cyclopentyl-3-oxopropanenitrile could act as dual inhibitors of N-Myc and Aurora A kinase

(AURKA).[1] The overexpression and stabilization of N-Myc by AURKA is a known driver in

several cancers, particularly neuroblastoma.[1]

Proposed Signaling Pathway for Investigation:
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Figure 2: Hypothesized inhibition of the N-Myc/AURKA signaling pathway.
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Anti-inflammatory and Antimicrobial Potential
The β-ketonitrile scaffold is a precursor for a wide range of heterocyclic compounds with

demonstrated anti-inflammatory and antimicrobial activities. This suggests that 3-Cyclopentyl-
3-oxopropanenitrile itself, or derivatives thereof, could be explored for these properties.

Experimental Protocols
Synthesis of 3-Cyclopentyl-3-oxopropanenitrile
A potential synthesis method involves the catalytic reaction of cyclopentane methyl formate

with acetonitrile.[5]

Materials:

Cyclopentane methyl formate

Acetonitrile

Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

Anhydrous solvent (e.g., Tetrahydrofuran)

Hydrochloric acid (dilute solution)

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Dissolve cyclopentane methyl formate in an anhydrous solvent under an inert atmosphere.

Add acetonitrile and a strong base to the solution.

The reaction can be heated, potentially using a microwave reactor, to drive it to completion.

[6]

Quench the reaction with a dilute solution of hydrochloric acid.[6]
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Extract the aqueous layer with ethyl acetate.[6]

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.[6]

Purify the crude product via flash chromatography.[6]

In Vitro Kinase Inhibition Assay (Example: JAK2)
Materials:

Recombinant human JAK2 enzyme

ATP

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

3-Cyclopentyl-3-oxopropanenitrile (dissolved in DMSO)

Kinase assay buffer

ADP-Glo™ Kinase Assay kit (Promega) or similar

Microplate reader

Procedure:

Prepare a serial dilution of 3-Cyclopentyl-3-oxopropanenitrile in kinase assay buffer.

In a 96-well plate, add the kinase buffer, the peptide substrate, and the compound at various

concentrations.

Add the JAK2 enzyme to each well to initiate the reaction, except for the negative control

wells.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Add ATP to all wells to start the kinase reaction.
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Incubate for a further 60 minutes at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's protocol.

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)
Materials:

Cancer cell line of interest (e.g., a neuroblastoma line for N-Myc/AURKA studies)

Complete cell culture medium

3-Cyclopentyl-3-oxopropanenitrile (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of 3-Cyclopentyl-3-oxopropanenitrile for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation

of formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Western Blot for Phosphorylated Proteins
Materials:

Treated and untreated cell lysates

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-STAT3 for JAK pathway, anti-N-Myc, anti-AURKA)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Imaging system

Procedure:

Lyse cells and determine the protein concentration of the lysates.

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Data Presentation
Table 1: Kinase Inhibition Profile of 3-Cyclopentyl-3-
oxopropanenitrile

Kinase Target IC50 (µM)

JAK1

JAK2

JAK3

TYK2

AURKA

Other kinases

Table 2: Anticancer Activity of 3-Cyclopentyl-3-
oxopropanenitrile

Cell Line Cancer Type GI50 (µM)

e.g., Kelly Neuroblastoma

e.g., HEL Erythroleukemia

e.g., A549 Lung Carcinoma

Other cell lines

Conclusion
3-Cyclopentyl-3-oxopropanenitrile represents a promising starting point for the development

of novel therapeutic agents, particularly in the areas of kinase inhibition and cancer therapy.
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The proposed research areas and experimental protocols provide a framework for a systematic

evaluation of its biological activities. Further investigation into the structure-activity relationships

of this compound and its derivatives could lead to the discovery of potent and selective drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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